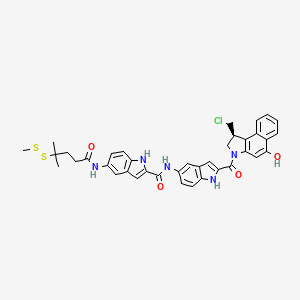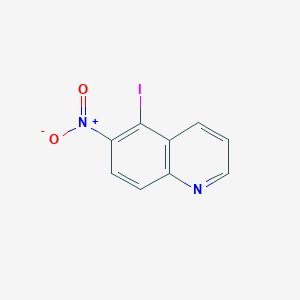![molecular formula C20H26N2O5S B11833082 [(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato es un complejo compuesto orgánico con una estructura única que incluye un núcleo de pirrolo[3,4-b]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato normalmente implica reacciones orgánicas multi-etapa. El proceso comienza con la preparación del núcleo de pirrolo[3,4-b]piridina, seguido de la introducción de los grupos acetilo, metilo y sulfonilo en condiciones controladas. Se utilizan reactivos y catalizadores específicos para asegurar la estereoquímica y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables para satisfacer las demandas de la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
[(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato puede someterse a diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos sustituyentes en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, disolventes y catalizadores para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
Química
En química, [(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar interacciones enzimáticas, unión a receptores y vías celulares. Sus características estructurales lo convierten en una herramienta valiosa para sondear sistemas biológicos y comprender los mecanismos moleculares.
Medicina
En la química medicinal, [(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato se investiga por sus posibles propiedades terapéuticas. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas. También puede encontrar aplicaciones en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [(2R,4aR,7aS)-1-acetil-2-metil-6-(4-metilbencenosulfonil)-1H,2H,4aH,5H,6H,7H,7aH-pirrolo[3,4-b]piridin-7a-il]metil acetato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías biológicas. El mecanismo exacto depende de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Propiedades
Fórmula molecular |
C20H26N2O5S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydropyrrolo[3,4-b]pyridin-7a-yl]methyl acetate |
InChI |
InChI=1S/C20H26N2O5S/c1-14-5-9-19(10-6-14)28(25,26)21-11-18-8-7-15(2)22(16(3)23)20(18,12-21)13-27-17(4)24/h5-10,15,18H,11-13H2,1-4H3/t15-,18-,20+/m1/s1 |
Clave InChI |
SSKNGUVJOTVBLH-ZTNFWEORSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1C(=O)C)COC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1C=CC2CN(CC2(N1C(=O)C)COC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)
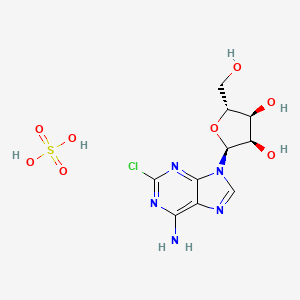
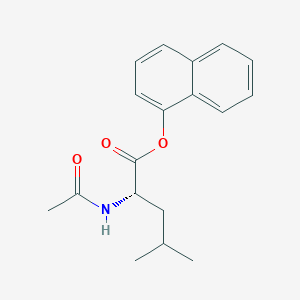
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
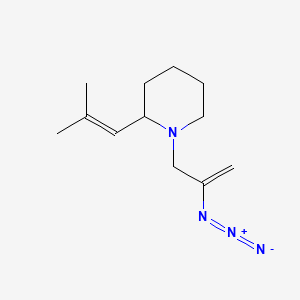
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
